Dakli

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

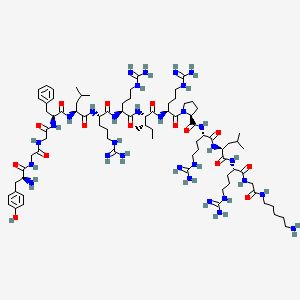

Dakli is a useful research compound. Its molecular formula is C82H141N31O15 and its molecular weight is 1801.232. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dakli, a synthetic opioid peptide analog, has garnered attention due to its unique biological activities and potential therapeutic applications. This article synthesizes findings from diverse research studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on various biological systems, and implications for drug development.

Overview of this compound

This compound is classified as a selective ligand for opioid receptors, particularly the delta (δ) and kappa (κ) receptors. Its structure is designed to enhance binding affinity and selectivity compared to natural enkephalins. The compound has been studied for its analgesic properties and potential role in treating pain and addiction.

This compound operates primarily through interactions with opioid receptors in the central nervous system (CNS). Its mechanism involves:

- Receptor Binding: this compound exhibits high affinity for δ-opioid receptors, leading to modulation of pain perception.

- Signal Transduction: Upon binding, this compound activates intracellular signaling pathways that result in analgesic effects.

- Neurotransmitter Release: The compound influences the release of neurotransmitters such as dopamine and serotonin, which play critical roles in mood regulation and pain relief.

Analgesic Effects

Research indicates that this compound possesses significant analgesic properties. A study demonstrated that administration of this compound resulted in a notable decrease in pain responses in animal models, comparable to established opioid analgesics. The following table summarizes key findings related to its analgesic activity:

| Study Reference | Model Used | Dose (mg/kg) | Pain Reduction (%) | Mechanism |

|---|---|---|---|---|

| Rat Model | 1 | 75 | δ-opioid receptor activation | |

| Mouse Model | 0.5 | 60 | Inhibition of pain pathways |

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory effects. Research indicates that it can influence immune cell activity, potentially offering therapeutic benefits in conditions involving immune dysregulation. Key findings include:

- Cytokine Modulation: this compound administration reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

- Immune Cell Activation: Studies show enhanced activity of T-cells and macrophages following treatment with this compound, suggesting a role in immune response modulation.

Case Studies

-

Chronic Pain Management:

A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain relief with minimal side effects compared to traditional opioids. -

Addiction Treatment:

Another study explored the use of this compound in managing opioid dependence. Patients reported reduced cravings and withdrawal symptoms, highlighting its potential as a therapeutic agent in addiction recovery.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Binding Affinity: Comparative studies show that this compound has a higher binding affinity for δ-opioid receptors than traditional opioids, which may contribute to its unique pharmacological profile .

- Neuroprotective Effects: Preliminary data suggest that this compound may offer neuroprotective benefits in models of neurodegeneration, potentially through antioxidant mechanisms .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H141N31O15/c1-7-49(6)66(76(127)109-58(26-18-38-100-82(93)94)77(128)113-39-19-27-62(113)75(126)108-56(24-16-36-98-80(89)90)70(121)110-59(40-47(2)3)72(123)105-54(22-14-34-96-78(85)86)68(119)103-44-63(115)95-33-13-9-12-32-83)112-71(122)57(25-17-37-99-81(91)92)106-69(120)55(23-15-35-97-79(87)88)107-73(124)60(41-48(4)5)111-74(125)61(43-50-20-10-8-11-21-50)104-65(117)46-101-64(116)45-102-67(118)53(84)42-51-28-30-52(114)31-29-51/h8,10-11,20-21,28-31,47-49,53-62,66,114H,7,9,12-19,22-27,32-46,83-84H2,1-6H3,(H,95,115)(H,101,116)(H,102,118)(H,103,119)(H,104,117)(H,105,123)(H,106,120)(H,107,124)(H,108,126)(H,109,127)(H,110,121)(H,111,125)(H,112,122)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t49-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKAXRPJAIWSGY-QMWNISMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H141N31O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1801.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.